Gelliusine A

Vue d'ensemble

Description

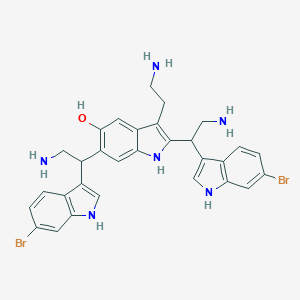

2,6-bis[2-amino-1-(6-bromo-1H-indol-3-yl)ethyl]-3-(2-aminoethyl)-1H-indol-5-ol is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry due to their potential therapeutic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2,6-bis[2-amino-1-(6-bromo-1H-indol-3-yl)ethyl]-3-(2-aminoethyl)-1H-indol-5-ol, typically involves multi-step organic reactions. One common method involves the use of the Sonogashira reaction, which is a coupling reaction between an aryl or vinyl halide and a terminal alkyne in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate (K₂CO₃) and a solvent like N-methyl-2-pyrrolidone (NMP) .

Industrial Production Methods

Industrial production of such complex indole derivatives may involve large-scale organic synthesis techniques, including continuous flow chemistry, which allows for the efficient and scalable production of these compounds .

Analyse Des Réactions Chimiques

Types of Reactions

2,6-bis[2-amino-1-(6-bromo-1H-indol-3-yl)ethyl]-3-(2-aminoethyl)-1H-indol-5-ol can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Applications De Recherche Scientifique

2,6-bis[2-amino-1-(6-bromo-1H-indol-3-yl)ethyl]-3-(2-aminoethyl)-1H-indol-5-ol has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of 2,6-bis[2-amino-1-(6-bromo-1H-indol-3-yl)ethyl]-3-(2-aminoethyl)-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2-bis(6-bromo-1H-indol-3-yl)ethanamine: Another indole derivative with similar structural features.

Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.

Uniqueness

2,6-bis[2-amino-1-(6-bromo-1H-indol-3-yl)ethyl]-3-(2-aminoethyl)-1H-indol-5-ol is unique due to its specific substitution pattern and the presence of multiple amino and bromo groups, which confer distinct chemical and biological properties .

Activité Biologique

Gelliusine A is a naturally occurring indole alkaloid derived from marine organisms, specifically isolated from the sponge Gellius or Orina sp.. This compound has garnered attention due to its unique structure and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound is classified as a brominated tris-indole alkaloid. Its structure includes three indole units linked by carbon chains, which contributes to its biological activity. The compound exists as diastereomers, with the (+/-) form being the most studied. Spectroscopic techniques such as NMR have been employed to elucidate its complex structure .

1. Cytotoxicity

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. While it exhibited weak cytotoxicity in some studies, it showed notable activity against certain tumor cells:

- Cell Lines Tested :

- KB (human oral epidermoid carcinoma)

- Other cancer cell lines were also assessed but reported varying degrees of sensitivity.

The reported IC50 values indicate that this compound's cytotoxic effects are relatively modest compared to other indole alkaloids, suggesting that while it may not be a potent anticancer agent, it still warrants further investigation for potential synergistic effects with other compounds .

2. Serotonin Receptor Activity

One of the significant pharmacological activities of this compound is its interaction with serotonin receptors. It has been shown to exhibit activity at these receptors, which may contribute to its neuropharmacological effects. This property is particularly relevant in the context of developing treatments for neurological disorders, where modulation of serotonin pathways can be beneficial .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several studies suggest potential pathways:

- Inhibition of Cell Proliferation : this compound may disrupt cell cycle progression in cancer cells, although specific pathways remain to be fully characterized.

- Serotonin Modulation : By acting on serotonin receptors, this compound could influence neurotransmitter levels and signaling pathways associated with mood regulation and anxiety .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Cytotoxicity | Weak cytotoxic effects on KB cells | |

| Serotonin Activity | Active at serotonin receptors | |

| Antimicrobial | Limited data; further studies needed |

Case Study: Cytotoxic Evaluation

In a study evaluating the cytotoxicity of various marine-derived compounds, this compound was included among several indole alkaloids. The results indicated that while it did not demonstrate strong cytotoxicity alone, it could enhance the effects of other compounds when used in combination therapies .

Propriétés

IUPAC Name |

2,6-bis[2-amino-1-(6-bromo-1H-indol-3-yl)ethyl]-3-(2-aminoethyl)-1H-indol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30Br2N6O/c31-15-1-3-17-24(13-36-26(17)7-15)22(11-34)21-9-28-20(10-29(21)39)19(5-6-33)30(38-28)23(12-35)25-14-37-27-8-16(32)2-4-18(25)27/h1-4,7-10,13-14,22-23,36-39H,5-6,11-12,33-35H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYAJKOUHPRYFRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C2C(CN)C3=C(C=C4C(=C3)NC(=C4CCN)C(CN)C5=CNC6=C5C=CC(=C6)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30Br2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80936191 | |

| Record name | 2,6-Bis[2-amino-1-(6-bromo-1H-indol-3-yl)ethyl]-3-(2-aminoethyl)-1H-indol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

650.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159903-67-0 | |

| Record name | Gelliusine A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159903670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Bis[2-amino-1-(6-bromo-1H-indol-3-yl)ethyl]-3-(2-aminoethyl)-1H-indol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.